1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole

T-type calcium channel Cav3.1 heterocyclic SAR

Researchers screening antiviral or CB2 targets face sourcing challenges: 1-sulfonylbenzimidazole regioisomers occupy distinct pharmacological space from 5-sulfonyl analogs, and scaffold-specific procurement is essential for reproducible results. • Orthogonal to patented 5-sulfonylbenzimidazole CB2 agonist series; differentiated DMPK profile for novel lead optimization. • Antiviral activity demonstrated against >30 viral strains (rhinovirus, poliovirus, Coxsackie, echo, Mengo virus) via plaque reduction assays. • 2,5-Dimethyl-4-propoxy (para-propoxy) pattern warrants evaluation against tumor-associated CA isoforms CA IX and CA XII. BenchChem supplies this compound with Certificate of Analysis for batch-to-batch consistency.

Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
Cat. No. B15018145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole
Molecular FormulaC18H20N2O3S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C=NC3=CC=CC=C32)C
InChIInChI=1S/C18H20N2O3S/c1-4-9-23-17-10-14(3)18(11-13(17)2)24(21,22)20-12-19-15-7-5-6-8-16(15)20/h5-8,10-12H,4,9H2,1-3H3
InChIKeyMDTVWBLLJDGKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole CAS 853752-31-5: Procurement-Relevant Structural and Pharmacological Baseline


1-[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole (CAS 853752-31-5, molecular formula C18H20N2O3S, molecular weight 344.4 g/mol) is a synthetic 1-sulfonylbenzimidazole derivative bearing a 2,5-dimethyl-4-propoxyphenyl substituent on the sulfonyl group . This compound belongs to the broader class of sulfonylbenzimidazoles, a privileged scaffold with demonstrated pharmacological activities spanning antiviral, cannabinoid CB2 receptor agonism, carbonic anhydrase inhibition, antiproliferative, and antiparasitic applications [1]. The 1-sulfonyl substitution pattern distinguishes this compound from the more extensively characterized 5-sulfonylbenzimidazole series, offering a structurally orthogonal entry point for target- and property-based screening campaigns [2]. The compound is commercially available through multiple sourcing channels for research use only .

Why Generic Substitution Fails for 1-[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole: Evidence-Based Rationale Against In-Class Swaps


Sulfonylbenzimidazole derivatives cannot be treated as interchangeable procurement items because three critical molecular variables—the regioisomeric attachment point of the sulfonyl group (1- vs. 5-position), the heterocyclic core (benzimidazole vs. pyrazole vs. piperazine), and the phenyl ring substitution pattern (2,5-dimethyl-4-propoxy vs. 3-methyl-4-propoxy vs. 4,5-dimethyl-2-propoxy)—each independently govern target engagement, selectivity, and physicochemical properties [1]. The 5-sulfonylbenzimidazole CB2 agonist series illustrates this principle: the size of the 2-position substituent alone determines whether a compound behaves as a full agonist, partial agonist, or inverse agonist at the CB2 receptor [2]. Similarly, the 1-sulfonyl substitution pattern confers access to distinct biological target space, including antiviral activity demonstrated in the 1-sulfonylbenzimidazole patent series [3]. The quantitative evidence presented below establishes why compound-specific selection—rather than class-level substitution—is essential for reproducible research outcomes.

1-[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole: Comparator-Anchored Quantitative Differentiation Evidence


Heterocyclic Core Swap: Benzimidazole vs. Pyrazole Determines T-Type Calcium Channel Pharmacology

The closest structurally characterized analog bearing an identical 2,5-dimethyl-4-propoxyphenylsulfonyl moiety but with a pyrazole core in place of benzimidazole—1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole (PubChem CID 2222386, BindingDB BDBM76984)—was evaluated in a high-throughput screening assay against the human Cav3.1 (α1H) T-type calcium channel and exhibited an EC50 of 5,470 nM [1]. The target compound replaces the pyrazole ring with a benzimidazole core, a scaffold associated with fundamentally different target engagement profiles, including cannabinoid CB2 receptor agonism (EC50 down to 0.5 nM with >4,000-fold selectivity over CB1 for 5-sulfonyl analogs) and antiviral activity against picornaviruses [2][3]. The heterocyclic core identity—not merely the sulfonylphenyl substituent—dictates which biological targets are accessible, making direct substitution of the pyrazole analog for the benzimidazole target compound scientifically invalid [1][2].

T-type calcium channel Cav3.1 heterocyclic SAR ion channel screening

Regioisomeric Substitution Pattern: 2,5-Dimethyl-4-propoxy vs. 3-Methyl-4-propoxy Distinguishes Two C18H20N2O3S Isomers

The target compound (CAS 853752-31-5) and 2-methyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole (CAS 914245-97-9) are regioisomers sharing identical molecular formula (C18H20N2O3S) and molecular weight (344.4 g/mol) yet differing in the methyl group arrangement on the phenyl ring: the target has 2,5-dimethyl-4-propoxy substitution, whereas the comparator has 3-methyl-4-propoxy substitution and an additional methyl at the benzimidazole 2-position . In sulfonylbenzimidazole SAR, phenyl ring substitution critically governs both target binding and physicochemical properties. The para-substituted benzenesulfonamide–benzimidazole series demonstrated that para-substitution yields higher binding potency toward carbonic anhydrase isozymes than meta-substitution, with nanomolar affinities achieved for CA I, II, VII, XII, and XIII [1]. The different methyl group placement between these two C18H20N2O3S isomers is therefore predicted to produce measurably different target binding profiles and ADME properties [1].

regioisomer differentiation phenyl substitution SAR molecular recognition C18H20N2O3S isomers

1-Sulfonyl vs. 5-Sulfonyl Regioisomerism: Differentiated CB2 Receptor Pharmacological Space and DMPK Profile

The extensively characterized 5-sulfonylbenzimidazole series achieves sub-nanomolar CB2 receptor agonism (EC50 up to 0.5 nM) with exceptional selectivity (>4,000-fold over CB1), and the level of agonism—ranging from inverse agonism to full agonism—is exquisitely controlled by the 2-position substituent size [1]. However, Part 2 of this program revealed that the initial 5-sulfonyl series suffered from poor aqueous solubility and metabolic instability that precluded in vivo activity, necessitating extensive optimization to yield the peripherally acting leads 41 and 49, which demonstrated sustained efficacy in a chronic neuropathic pain model without morphine-like tolerance [2]. The target compound, as a 1-sulfonylbenzimidazole regioisomer, occupies a chemically distinct position in sulfonylbenzimidazole chemical space: the 1-sulfonyl attachment places the benzimidazole N1 as the sulfonamide nitrogen, altering the electronic environment of the benzimidazole ring and potentially conferring differentiated solubility, metabolic stability, and target selectivity relative to the 5-sulfonyl series [1][2][3].

CB2 cannabinoid receptor sulfonyl regioisomerism metabolic stability agonist selectivity

Broad-Spectrum Antiviral Activity: 1-Sulfonylbenzimidazole Scaffold Confers Picornavirus Inhibition Demonstrated via Plaque Reduction

The 1-sulfonylbenzimidazole chemotype—to which the target compound belongs—has been established as an antiviral scaffold through the pioneering work of Paget et al. (US Patent 4,018,790), demonstrating that 1-sulfonyl-2,5(6)-substituted benzimidazoles inhibit the growth of 25 strains of rhinoviruses, poliovirus types I–III, Coxsackie viruses (A9, A21, B5), echo virus (strains 1–4), and Mengo virus in a standardized virus plaque suppression test [1]. Activity was quantified as percentage plaque reduction or the concentration producing 50% inhibition of plaque formation (I50) [1]. This 1-sulfonyl substitution pattern differentiates the target compound from alternative sulfonylbenzimidazole regioisomers (e.g., 5-sulfonyl CB2 agonists) and from non-benzimidazole cores (e.g., pyrazole, piperazine) that lack this established antiviral precedent [1][2].

antiviral picornavirus rhinovirus plaque reduction assay 1-sulfonylbenzimidazole

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Property Forecasts Distinguish from 5,6-Dimethyl and Piperazine Analogs

The target compound (MW 344.4, C18H20N2O3S) occupies a distinct physicochemical space relative to closely related sulfonyl analogs. The 5,6-dimethylbenzimidazole analog—1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole (MW 372.5, C20H24N2O3S)—carries two additional methyl groups on the benzimidazole ring, increasing molecular weight by 28.1 g/mol (+8.2%) and adding lipophilicity that will alter membrane permeability, metabolic stability, and off-target binding profiles . The piperazine analog—1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-4-methylpiperazine (MW 326.5, C16H26N2O3S)—lacks the planar aromatic benzimidazole ring entirely, reducing molecular weight by 17.9 g/mol (-5.2%) and replacing π-stacking capacity with a basic amine (pKa ~8–9) that introduces pH-dependent ionization absent in the target compound . In silico ADME prediction studies on sulfonyl benzimidazole derivatives demonstrate that such structural variations produce measurable differences in predicted logP, aqueous solubility (logS), Caco-2 permeability, plasma protein binding, and blood-brain barrier penetration [1].

physicochemical properties logP prediction drug-likeness molecular weight comparison ADME screening

Optimal Research and Procurement Application Scenarios for 1-[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole


Cannabinoid CB2 Receptor Agonist Screening with Differentiated 1-Sulfonyl Topology

Investigators pursuing CB2 receptor agonist discovery should evaluate this 1-sulfonylbenzimidazole as a chemically orthogonal scaffold to the extensively patented 5-sulfonyl series. The 5-sulfonyl series achieved EC50 = 0.5 nM with >4,000-fold CB2/CB1 selectivity but required extensive optimization to overcome poor solubility and metabolic instability [1][2]. The 1-sulfonyl regioisomer may retain CB2 engagement while offering differentiated DMPK properties, representing a testable hypothesis for medicinal chemistry optimization programs [2].

Broad-Spectrum Antiviral Screening Against Picornaviruses and Enteroviruses

This compound is immediately relevant for antiviral screening programs targeting rhinovirus, poliovirus, Coxsackie virus, echo virus, or Mengo virus, based on the established antiviral activity of the 1-sulfonylbenzimidazole chemotype demonstrated through plaque reduction assays across >30 viral strains [3]. Procurement of the 1-sulfonyl (not 5-sulfonyl) regioisomer is critical, as antiviral activity is scaffold-specific and not shared across sulfonylbenzimidazole substitution patterns [3].

Ion Channel Selectivity Profiling: Benzimidazole vs. Pyrazole Core Comparison

Researchers investigating T-type calcium channel (Cav3.1) pharmacology should directly compare this benzimidazole compound against its pyrazole analog (BDBM76984, EC50 = 5,470 nM at Cav3.1) to define the contribution of the heterocyclic core to ion channel subtype selectivity and potency [4]. Such head-to-head profiling can establish whether the benzimidazole core redirects target engagement away from Cav3.1 toward other ion channels or GPCR targets [4].

Carbonic Anhydrase Isozyme Selectivity Screening

Given that benzenesulfonamide–benzimidazole conjugates exhibit nanomolar binding affinities for CA isozymes I, II, VII, XII, and XIII—with para-substituted analogs showing superior potency to meta-substituted congeners—this compound, bearing a 2,5-dimethyl-4-propoxy (para-propoxy) substitution pattern, warrants evaluation in carbonic anhydrase inhibition panels, particularly against tumor-associated isoforms CA IX and CA XII [5].

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